molecular formula C14H19Cl3N2O2 B11993446 4-Methyl-N-[2,2,2-trichloro-1-(3-methoxy-propylamino)-ethyl]-benzamide

4-Methyl-N-[2,2,2-trichloro-1-(3-methoxy-propylamino)-ethyl]-benzamide

Cat. No.: B11993446
M. Wt: 353.7 g/mol
InChI Key: VSMVFJDWBMQODT-UHFFFAOYSA-N
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Description

4-Methyl-N-[2,2,2-trichloro-1-(3-methoxy-propylamino)-ethyl]-benzamide is a complex organic compound with the molecular formula C14H19Cl3N2O2 and a molecular weight of 353.679 g/mol This compound is characterized by the presence of a benzamide core substituted with a 4-methyl group and a 2,2,2-trichloro-1-(3-methoxy-propylamino)-ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[2,2,2-trichloro-1-(3-methoxy-propylamino)-ethyl]-benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[2,2,2-trichloro-1-(3-methoxy-propylamino)-ethyl]-benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Methyl-N-[2,2,2-trichloro-1-(3-methoxy-propylamino)-ethyl]-benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-N-[2,2,2-trichloro-1-(3-methoxy-propylamino)-ethyl]-benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N-[2,2,2-trichloro-1-(3-methoxy-propylamino)-ethyl]-benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methoxy-propylamino group may enhance its solubility and bioavailability compared to similar compounds, making it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C14H19Cl3N2O2

Molecular Weight

353.7 g/mol

IUPAC Name

4-methyl-N-[2,2,2-trichloro-1-(3-methoxypropylamino)ethyl]benzamide

InChI

InChI=1S/C14H19Cl3N2O2/c1-10-4-6-11(7-5-10)12(20)19-13(14(15,16)17)18-8-3-9-21-2/h4-7,13,18H,3,8-9H2,1-2H3,(H,19,20)

InChI Key

VSMVFJDWBMQODT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NCCCOC

Origin of Product

United States

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